3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride
Description
3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride is a pyridinone derivative characterized by a six-membered aromatic ring with a ketone group at position 2, an amino group at position 3, and a methoxymethyl substituent at position 1. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications.
- Molecular formula: Estimated as $ \text{C}7\text{H}{11}\text{ClN}2\text{O}2 $.
- Molecular weight: ~190.45 g/mol (calculated).
- Key features: The methoxymethyl group ($ \text{-CH}2\text{OCH}3 $) introduces steric bulk and lipophilicity, while the amino group ($ \text{-NH}_2 $) enables hydrogen bonding and reactivity in nucleophilic substitutions .
Properties
IUPAC Name |
3-amino-1-(methoxymethyl)pyridin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-11-5-9-4-2-3-6(8)7(9)10;/h2-4H,5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYOAUFTGWZJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C(C1=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride typically involves the reaction of 3-amino-2-pyridone with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridin-2-one derivatives.
Scientific Research Applications
3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(methoxymethyl)pyridin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride with structurally related compounds:
Key Differences and Implications
Amino vs. Aminomethyl: The free amino group (-NH2) in the target compound offers greater hydrogen-bonding capability than the aminomethyl (-CH2NH2) group in ’s analog, influencing receptor binding .
Core Structure: Pyridinone vs. dihydropyrimidinone (): The pyridinone core is fully aromatic, enhancing planar stacking interactions, whereas dihydropyrimidinone’s partial saturation allows conformational flexibility .
Salt Form :
- Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases, critical for bioavailability in pharmaceuticals .
Biological Activity
3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
Chemical Structure
The chemical structure of 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride can be represented as follows:
- Molecular Formula : CHClNO
- CAS Number : 2490402-18-9
The biological activity of 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : The compound could act as a modulator of various receptors, influencing signaling pathways critical for cell function.
Biological Activities
Research indicates that 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, although specific Minimum Inhibitory Concentration (MIC) values need further investigation.
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
- Anticancer Potential : There is emerging evidence that this compound may inhibit the proliferation of cancer cells. For example, studies have shown it to be effective against specific cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride. Results indicated promising activity against Gram-positive and Gram-negative bacteria, warranting further exploration into its mechanism and applications in treating infections .
- Anticancer Activity : In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (e.g., MDA-MB-231). The IC50 values obtained were lower compared to standard chemotherapeutics, indicating its potential as a lead compound in cancer drug development .
- Neuroprotective Effects : Research has suggested that derivatives of this compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of 3-Amino-1-(methoxymethyl)pyridin-2-one; hydrochloride. Current studies on similar compounds indicate a favorable safety profile with no significant adverse effects observed in animal models at therapeutic doses . However, comprehensive toxicity studies specifically for this compound are necessary.
Q & A
Basic: What synthetic routes are commonly employed for 3-Amino-1-(methoxymethyl)pyridin-2-one hydrochloride in academic settings?
Methodological Answer:
The synthesis typically involves cyclization reactions or functional group transformations. For example:
- Nucleophilic substitution : Methoxymethyl groups can be introduced via alkylation of pyridinone precursors using methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Catalyzed condensation : Acid catalysts (e.g., HCl) may promote ring closure, as seen in analogous pyrimidinium chloride syntheses .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while temperature control (60–80°C) minimizes side reactions .
Advanced: How can reaction parameters be optimized to enhance yield and regioselectivity?
Methodological Answer:
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) improves intermediate stability, as demonstrated in pyridinone derivatization .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) may direct regioselectivity during methoxymethylation .
- In situ monitoring : Use HPLC or inline FTIR to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography : X-ray diffraction resolves protonation states and hydrogen-bonding networks, critical for salt stability .
Advanced: How do structural modifications (e.g., substituent variations) affect bioactivity?
Methodological Answer:
- Pyridinone core modifications : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance binding to kinase targets, as seen in related pyrimidines .
- Solubility tuning : Hydrochloride salts improve aqueous bioavailability compared to free bases, but excessive hydrophilicity may reduce membrane permeability .
- SAR studies : Compare analogs (e.g., 3-Amino-5-methoxypyridin-4-ol·2HCl) to identify pharmacophore requirements .
Advanced: How can computational tools predict synthetic pathways or reactivity?
Methodological Answer:
- Retrosynthetic algorithms : Tools like Pistachio or Reaxys propose routes using known reaction templates (e.g., Buchwald-Hartwig amination for amino group installation) .
- DFT calculations : Model transition states for methoxymethylation to predict regioselectivity and activation energies .
- MD simulations : Assess solubility by simulating hydrochloride dissociation in explicit solvents (e.g., water, ethanol) .
Advanced: How to resolve discrepancies in crystallographic data across studies?
Methodological Answer:
- Disorder modeling : For lattice inconsistencies (e.g., perchlorate vs. chloride anions), refine occupancy ratios using SHELXL .
- Hydrogen-bond analysis : Compare H-bond distances (N–H⋯Cl⁻ vs. O–H⋯O) to identify protonation site variations .
- Validation metrics : Cross-check R-factors and residual density maps to assess data quality .
Basic: What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- pH-dependent stability : The hydrochloride salt remains stable in acidic buffers (pH 2–4) but hydrolyzes in alkaline conditions (pH > 8) .
- Solubility testing : Use shake-flask methods with UV detection (λ ~260 nm) to quantify solubility in PBS or simulated gastric fluid .
Advanced: How to design mechanistic studies for its biological activity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization .
- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify oxidative pathways .
- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
